molecular formula C22H27ClO4 B1248088 epi-isochromophilone II

epi-isochromophilone II

Cat. No. B1248088
M. Wt: 390.9 g/mol
InChI Key: QEPMTPAOVMUVBT-NJCRSHSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epi-isochromophilone II is an azaphilone that is 7,8-dihydro-6H-isochromen-6-one substituted by a chloro group at position 5, a 3,5-dimethylhepta-1,3-dien-1-yl group at position 3, a hydroxy group at position 7, a methyl group at position 7 and a 2-oxopropyl group at position 8. Isolated from Chaetomium cupreum, it exhibits antifungal activity. It has a role as an antifungal agent and a Chaetomium metabolite. It is an azaphilone, an enone, a methyl ketone, an organochlorine compound and a tertiary alpha-hydroxy ketone.

Scientific Research Applications

Antifungal Activity

Epi-isochromophilone II, isolated from the fungus Chaetomium cupreum CC3003, has demonstrated notable antifungal properties. Specifically, it has shown activity against Candida albicans, a common fungal pathogen, indicating its potential for therapeutic applications in treating fungal infections (Kanokmedhakul et al., 2006).

Bioactive Compound Exploration

The compound has been a subject of interest in the exploration of bioactive compounds from fungi. Research involving Penicillium multicolor CM01 identified epi-isochromophilone II along with other compounds, contributing to the understanding of the chemical diversity and biological activity of compounds produced by this genus (Hemtasin et al., 2016).

properties

Product Name

epi-isochromophilone II

Molecular Formula

C22H27ClO4

Molecular Weight

390.9 g/mol

IUPAC Name

(7R,8S)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-hydroxy-7-methyl-8-(2-oxopropyl)-8H-isochromen-6-one

InChI

InChI=1S/C22H27ClO4/c1-6-13(2)9-14(3)7-8-16-11-17-18(12-27-16)19(10-15(4)24)22(5,26)21(25)20(17)23/h7-9,11-13,19,26H,6,10H2,1-5H3/b8-7+,14-9+/t13-,19-,22+/m0/s1

InChI Key

QEPMTPAOVMUVBT-NJCRSHSXSA-N

Isomeric SMILES

CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@]([C@H](C2=CO1)CC(=O)C)(C)O)Cl

Canonical SMILES

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2=CO1)CC(=O)C)(C)O)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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